(R)-(-)-2-Chloropropan-1-ol
Overview
Description
(R)-(-)-2-Chloropropan-1-ol is a chiral molecule that serves as an important intermediate in the synthesis of various chemicals, particularly in the production of herbicides and pharmaceuticals. Its enantiomeric purity is crucial for the desired biological activity of the compounds it helps to create .
Synthesis Analysis
The synthesis of chiral 2-chloropropanoic acids and their ester derivatives, such as (R)-(-)-2-Chloropropan-1-ol, can be challenging due to the small structural differences between enantiomers that are difficult for enzymes to distinguish. However, a novel low-temperature-resistant esterase, EST12-37, from Pseudonocardia antitumoralis SCSIO 01299, has been shown to hydrolyze racemic methyl 2-chloropropinate to produce (R)-methyl 2-chloropropinate with high enantiomeric excess and conversion after process optimization . Additionally, the synthesis of enantiomerically pure alcohols, such as 1-chloro-1,1-difluoro-3-(p-tolylsulphonyl)propan-2-ol, has been achieved through microbial reduction, demonstrating the potential for microbial processes in the synthesis of chiral chloropropanols .
Molecular Structure Analysis
The molecular structure of (R)-(-)-2-Chloropropan-1-ol is not directly discussed in the provided papers. However, the molecular structure of related compounds has been studied. For example, the crystal structure of an isomer of chloro(RS-1,2-diaminopropane)(diethylenetriamine)cobalt(III) tetrachlorozincate(II) has been determined, showing an octahedral configuration around the cobalt atom . Additionally, the gas-phase molecular structure of trans-1,2,3-trichloropropene has been investigated, providing insights into the geometrical parameters of chlorinated propenes .
Chemical Reactions Analysis
The reactivity of chlorinated compounds, such as alkyl 2-chloro-2-cyclopropylideneacetates, has been explored, demonstrating their versatility as building blocks in organic synthesis. These compounds exhibit rich chemistry as Michael acceptors, dienophiles, dipolarophiles, and general cyclophiles, leading to a wide range of functionally substituted derivatives . The transformation of enantiomerically pure R-alcohol into difluorotetrahydrofuran derivatives through a two-step synthesis has also been reported, showcasing the chemical reactivity of chlorinated alcohols .
Physical and Chemical Properties Analysis
The physical and chemical properties of (R)-(-)-2-Chloropropan-1-ol are not directly detailed in the provided papers. However, the conformational analysis of 3-chloropropan-1-ol has been conducted using gas-phase electron diffraction and ab initio molecular orbital calculations, providing information on the molecular structures of rotational conformers and their vapor-phase composition . This type of analysis is relevant for understanding the physical properties of chloropropanols.
Mechanism of Action
Pharmacokinetics
These properties would determine the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .
properties
IUPAC Name |
(2R)-2-chloropropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClO/c1-3(4)2-5/h3,5H,2H2,1H3/t3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIQXGLTRZLBEX-GSVOUGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
37493-14-4 | |
Record name | 1-Propanol, 2-chloro-, (2R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037493144 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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